

Application Note: Stereochemical Inversion Protocols for sec-Butyl Methanesulfonate

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Compound of Interest

Compound Name: Methanesulfonic acid, (1R)-1-methylpropyl ester

CAS No.: 66194-68-1

Cat. No.: B1295519

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Abstract & Strategic Overview

The stereochemical inversion of secondary alkyl sulfonates, such as sec-butyl methanesulfonate (2-butyl mesylate), presents a classic yet non-trivial challenge in organic synthesis. While primary sulfonates undergo rapid SN2 displacement, secondary substrates reside in a "reactivity valley" where steric hindrance retards nucleophilic attack, allowing competitive E2 elimination to dominate—particularly with basic nucleophiles.

This Application Note provides validated protocols for the clean stereochemical inversion of sec-butyl methanesulfonate. We focus on two high-fidelity pathways:

- Cesium Acetate Displacement (The Torisawa/Effenberger Method): The gold standard for converting a mesylate to an inverted alcohol (via an ester intermediate).
- Finkelstein Iodination: Conversion to the inverted alkyl iodide for subsequent coupling.

Key Technical Constraint: To achieve high Enantiomeric Excess (ee), the reaction conditions must rigorously suppress the E2 pathway (yielding 2-butene) and the SN1 pathway (yielding racemates).

Mechanistic Principles

The transformation relies on the Walden Inversion, a concerted SN2 mechanism.[1][2][3] The nucleophile attacks the antibonding orbital (

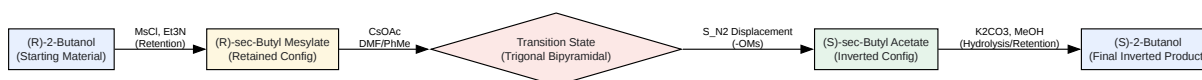
) of the C-O bond from the backside, inverting the tetrahedron geometry.[1][3]

Critical Process Parameters (CPPs)

- Nucleophile Basicity: Must be low (of conjugate acid < 13) to prevent E2 elimination. Acetate and Iodide are ideal; Hydroxide and Alkoxides are forbidden.
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the cation (Cs , Na) while leaving the anion "naked" and highly reactive.
- The "Cesium Effect": Cesium acetate (CsOAc) is superior to sodium or potassium acetate in non-polar or semi-polar solvents due to the large ionic radius of Cs , which minimizes tight ion-pairing, effectively increasing the nucleophilicity of the acetate ion.

Pathway Visualization

The following diagram illustrates the stereochemical course from (R)-2-butanol to (S)-2-butanol via the mesylate.



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Figure 1: The stereochemical workflow. Note that the inversion event occurs strictly during the displacement of the mesylate by the acetate.

Protocol A: Cesium Acetate Inversion (O-Nucleophile)

This protocol is preferred when the objective is to invert a chiral alcohol. It utilizes the high solubility and reactivity of Cesium Acetate in organic solvents to effect displacement without promoting elimination.

Materials

- Substrate: sec-Butyl methanesulfonate (1.0 equiv)
- Reagent: Cesium Acetate (CsOAc) (1.5 – 2.0 equiv)
- Solvent: Anhydrous DMF or a Toluene/DMF (4:1) mixture.
- Additives: 18-Crown-6 (0.1 equiv) – Optional, enhances rate in Toluene.

Step-by-Step Methodology

- Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon.
- Solvation: Dissolve sec-butyl methanesulfonate (10 mmol) in anhydrous DMF (20 mL).
 - Note: If using Toluene/DMF, dissolve the mesylate in Toluene first, then add the DMF.
- Reagent Addition: Add Cesium Acetate (15-20 mmol) in a single portion. The mixture may appear as a suspension initially.
- Reaction: Heat the mixture to 80°C.
 - Why 80°C? Lower temperatures (<50°C) result in sluggish kinetics for secondary centers. Higher temperatures (>100°C) significantly increase the rate of E2 elimination (formation of 2-butene).
- Monitoring: Monitor by GC-MS or TLC (Visualize with KMnO₄; mesylates are often UV inactive, but the ester product may be visible). Reaction time is typically 12–24 hours.

- Workup:
 - Cool to room temperature.
 - Dilute with Water (50 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
Caution: DMF can partition into the organic phase; wash organic layers thoroughly with water and saturated LiCl solution.
 - Dry over MgSO₄, filter, and concentrate.
- Hydrolysis (To obtain Alcohol): Treat the crude acetate with K₂CO₃ (2.0 equiv) in Methanol at room temperature for 2 hours.

Expected Results

Parameter	Specification
Yield (Ester Step)	75 – 85%
Elimination Byproduct	< 10% (2-butene)
ee Conservation	> 96% (Clean Inversion)

Protocol B: Finkelstein Iodination (Halogen Nucleophile)

This protocol converts the mesylate to the inverted alkyl iodide. Iodide is an excellent nucleophile (soft) and a poor base, making it ideal for suppressing elimination.

Materials

- Substrate: sec-Butyl methanesulfonate (1.0 equiv)
- Reagent: Sodium Iodide (NaI) (2.0 – 3.0 equiv)
- Solvent: Anhydrous Acetone or Methyl Ethyl Ketone (MEK).

Step-by-Step Methodology

- Solvation: Dissolve sec-butyl methanesulfonate (10 mmol) in anhydrous Acetone (30 mL).
 - Optimization: Use MEK (boiling point 80°C) instead of acetone (boiling point 56°C) if the reaction is too slow.
- Reagent Addition: Add NaI (30 mmol). NaI is soluble in acetone, but the byproduct (NaOMs) is insoluble.
- Reaction: Heat to reflux under Nitrogen.
 - Visual Indicator: The precipitation of a white solid (Sodium Methanesulfonate) indicates reaction progress.
- Workup:
 - Cool the mixture and filter off the solid NaOMs precipitate.
 - Concentrate the filtrate.
 - Redissolve residue in Ether/Pentane and wash with 10% Na₂S₂O₃ (to remove free iodine) and water.
- Purification: Distillation (for volatile halides) or flash chromatography.

Comparative Analysis of Conditions

The following table summarizes why specific reagents are chosen over others for this specific substrate.

Variable	Recommended	Avoid	Scientific Rationale
Nucleophile	Acetate (OAc ⁻), Iodide (I ⁻), Azide (N ₃ ⁻)	Hydroxide (OH ⁻), Alkoxide (OR ⁻)	Strong bases trigger E2 elimination on secondary carbons.[4] Weak bases/strong nucleophiles favor SN2.[4]
Cation	Cesium (Cs ⁺)	Lithium (Li ⁺)	Cs ⁺ forms "loose" ion pairs, increasing anion reactivity. Li ⁺ forms tight aggregates, slowing SN2.
Solvent	DMF, DMSO, NMP	Water, Methanol, Ethanol	Protic solvents solvate the nucleophile (reducing reactivity) and promote SN1 (racemization).
Leaving Group	Mesylate (-OMs)	Chloride (-Cl)	Mesylate is a superior leaving group (of conjugate acid ~ -1.9) compared to Cl, essential for overcoming steric hindrance.

Troubleshooting & QC

Issue: Low Yield / High Elimination

- Diagnosis: The reaction smells of olefins (gaseous butenes).
- Solution: Lower the reaction temperature by 10°C. Ensure the reaction is strictly anhydrous (water can act as a base/nucleophile). Switch from NaOAc to CsOAc.

Issue: Racemization (Low ee)

- Diagnosis: Chiral GC shows both enantiomers.
- Solution: This indicates an SN1 pathway is competing.
 - Ensure solvent is polar aprotic (DMF) not protic.
 - Increase nucleophile concentration to favor the bimolecular (SN2) kinetics.
 - Verify the starting mesylate was not racemized during preparation (keep mesylation < 0°C).

References

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